9,10-Dichloro-2,6-bis(bromomethyl)anthracene
CAS No.: 887354-43-0
Cat. No.: VC20765939
Molecular Formula: C16H10Br2Cl2
Molecular Weight: 433 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887354-43-0 |
|---|---|
| Molecular Formula | C16H10Br2Cl2 |
| Molecular Weight | 433 g/mol |
| IUPAC Name | 2,6-bis(bromomethyl)-9,10-dichloroanthracene |
| Standard InChI | InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2 |
| Standard InChI Key | GSTSDRRGFXXPHF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl |
| Canonical SMILES | C1=CC2=C(C=C1CBr)C(=C3C=CC(=CC3=C2Cl)CBr)Cl |
Introduction
Chemical Structure and Properties
9,10-Dichloro-2,6-bis(bromomethyl)anthracene consists of an anthracene core with chlorine atoms at positions 9 and 10, and bromomethyl groups at positions 2 and 6. This arrangement creates a molecule with specific reactivity patterns and binding capabilities.
Molecular Identity and Physical Properties
The compound is characterized by specific identifiers and physical properties that define its chemical identity:
| Property | Value |
|---|---|
| CAS Number | 887354-43-0 |
| Molecular Formula | C₁₆H₁₀Br₂Cl₂ |
| Molecular Weight | 433 g/mol |
| IUPAC Name | 2,6-bis(bromomethyl)-9,10-dichloroanthracene |
| Standard InChI | InChI=1S/C16H10Br2Cl2/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-6H,7-8H2 |
| Standard InChIKey | GSTSDRRGFXXPHF-UHFFFAOYSA-N |
The compound's structural characteristics contribute to its stability and reactivity in various chemical environments . The anthracene core provides a rigid, planar framework with extended π-conjugation, while the halogen substituents introduce specific electronic and steric effects.
Structural Features
The structure of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene contains several key features that influence its chemical behavior:
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The anthracene core provides a rigid, planar aromatic system with extended π-conjugation.
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The chlorine atoms at positions 9 and 10 modify the electronic distribution across the aromatic system.
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The bromomethyl groups at positions 2 and 6 serve as reactive sites for nucleophilic substitution reactions.
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The positioning of functional groups creates a symmetrical molecule with specific reactivity patterns .
These structural features contribute to the compound's ability to participate in various chemical transformations and biological interactions, making it valuable for research applications.
Biological Activity and Applications
9,10-Dichloro-2,6-bis(bromomethyl)anthracene demonstrates notable biological activity that makes it valuable for several research applications.
Proteomics Research
The compound exhibits significant utility in proteomics research due to its ability to form stable complexes with proteins. This property enables researchers to study protein interactions and functions with greater precision. The specific structural features of the compound facilitate these interactions, particularly:
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The planar anthracene core can participate in π-stacking interactions with aromatic amino acid residues in proteins
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The halogen substituents can engage in halogen bonding with appropriate protein functional groups
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The bromomethyl groups serve as reactive sites for covalent modification of proteins
These characteristics make 9,10-Dichloro-2,6-bis(bromomethyl)anthracene a valuable tool for investigating protein structure-function relationships and identifying potential drug targets.
Chemical Synthesis Applications
Beyond biological applications, the compound serves as an important building block in organic synthesis. The bromomethyl groups function as reactive electrophilic sites, allowing for nucleophilic substitution reactions to create more complex molecular structures. This reactivity pattern makes it useful for:
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Creating extended aromatic systems
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Synthesizing macrocyclic compounds
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Developing novel materials with specific electronic properties
The versatility of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene in synthesis contributes to its value in both academic and industrial research settings.
Pharmacokinetics and Physical Properties
Understanding the pharmacokinetic properties of 9,10-Dichloro-2,6-bis(bromomethyl)anthracene is essential for its effective application in biological research and potential therapeutic development.
Solubility Characteristics
The compound demonstrates selective solubility in specific organic solvents, which influences its use in various experimental settings:
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It is soluble in hot dimethylformamide (DMF)
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It dissolves effectively in dimethyl sulfoxide (DMSO)
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It has limited solubility in less polar organic solvents
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It is insoluble in water due to its hydrophobic nature
The solubility profile facilitates its use in biochemical assays and reactions, as DMSO and DMF are common solvents in biological research settings. The ability to prepare stock solutions in these solvents enables researchers to introduce the compound into experimental systems in a controlled manner.
Comparison with Related Anthracene Derivatives
Understanding how 9,10-Dichloro-2,6-bis(bromomethyl)anthracene compares to other anthracene derivatives provides valuable context for its properties and applications.
Structural Comparison
Several related anthracene derivatives share structural similarities with 9,10-Dichloro-2,6-bis(bromomethyl)anthracene but differ in their substitution patterns:
| Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
|---|---|---|---|
| 9,10-Dichloro-2,6-bis(bromomethyl)anthracene | C₁₆H₁₀Br₂Cl₂ | 433 g/mol | Cl at 9,10; CH₂Br at 2,6 |
| 9,10-Bis(bromomethyl)anthracene | C₁₆H₁₂Br₂ | 364.07 g/mol | CH₂Br at 9,10 |
| 2,6-bis(bromomethyl)anthracene | C₁₆H₁₂Br₂ | 364.07 g/mol | CH₂Br at 2,6 |
These differences in substitution patterns lead to distinct chemical and biological properties among these compounds .
Reactivity Differences
The position and nature of substituents significantly influence the reactivity patterns of these anthracene derivatives:
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The chlorine atoms at positions 9,10 in 9,10-Dichloro-2,6-bis(bromomethyl)anthracene withdraw electron density from the anthracene core, affecting its electronic properties and reactivity.
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The bromomethyl groups in all these derivatives serve as electrophilic sites, but their reactivity is influenced by their position on the anthracene ring system.
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The combined presence of both chlorine and bromine substituents in 9,10-Dichloro-2,6-bis(bromomethyl)anthracene creates a unique electronic environment that distinguishes it from the other derivatives .
These reactivity differences make each compound suitable for specific applications in organic synthesis and biochemical research.
Current Research and Applications
Research involving 9,10-Dichloro-2,6-bis(bromomethyl)anthracene spans various fields, reflecting its versatility as a chemical tool and building block.
Material Science Applications
The compound's unique structural features make it valuable for developing novel materials with specific properties:
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Its extended π-conjugated system contributes to potential applications in organic electronic materials
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The reactive bromomethyl groups allow for incorporation into larger molecular frameworks
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The halogenated anthracene core can impart specific photophysical properties to materials
These characteristics position 9,10-Dichloro-2,6-bis(bromomethyl)anthracene as a useful building block in the development of advanced materials with tailored properties.
Synthetic Organic Chemistry
In synthetic organic chemistry, 9,10-Dichloro-2,6-bis(bromomethyl)anthracene serves as a versatile intermediate for creating more complex molecular structures:
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The bromomethyl groups can undergo nucleophilic substitution reactions to introduce various functional groups
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The anthracene core can participate in Diels-Alder reactions as a diene component
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The halogen substituents provide additional sites for potential functionalization through metal-catalyzed coupling reactions
These synthetic applications highlight the compound's utility in building complex molecular architectures for various research purposes.
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